molecular formula C9H17Cl2NO2 B1441771 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride CAS No. 1219956-78-1

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Cat. No.: B1441771
CAS No.: 1219956-78-1
M. Wt: 242.14 g/mol
InChI Key: QXYGCARBGLSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a piperidine-derived compound featuring a chloroacetate ester group and a hydrochloride salt. The compound’s molecular formula is likely C₉H₁₅Cl₂NO₂ (inferred from analogs), with a piperidine ring substituted at the 2-position, an ethyl ester linkage, and a reactive chloroacetate moiety.

Preparation Methods

Detailed Preparation Method

Reaction of Piperidine with Ethylene Chlorohydrin

  • Piperidine reacts with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine as an intermediate.
  • This reaction is typically carried out in an inert solvent such as toluene or other aromatic hydrocarbons.
  • The reaction temperature is maintained between 70°C and the boiling point of the solvent to facilitate efficient hydroxyethylation.

Chlorination of Hydroxyethyl Piperidine

  • The hydroxyethyl piperidine intermediate undergoes chlorination using thionyl chloride (SOCl2).
  • Chlorination is performed in the same reaction vessel after dilution with additional solvent (0.4 to 0.6 volume relative to the original reaction mixture).
  • The temperature is controlled between 70°C and 85°C during chlorination.
  • The chlorinated product precipitates out upon cooling and is isolated by filtration.

Isolation and Purification

  • After chlorination, the reaction mixture is cooled to precipitate 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride.
  • The solid product is filtered and washed to remove impurities.
  • Drying under controlled conditions yields the purified hydrochloride salt.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature (°C) Reaction Time Notes
Hydroxyethylation Piperidine + Ethylene chlorohydrin Toluene or aromatic hydrocarbon 70 to reflux Variable (until completion) Inert solvent ensures selective reaction
Chlorination Hydroxyethyl piperidine + Thionyl chloride Same solvent (diluted) 70 to 85 Until precipitation Single-step chlorination after dilution
Isolation Cooling and filtration - Ambient to cooling - Precipitate collected and dried

Advantages of the Described Method

  • Technical Simplicity: Combining hydroxyethylation and chlorination in a single reaction vessel reduces operational complexity.
  • Economic Efficiency: Use of common solvents like toluene and direct precipitation lowers purification costs.
  • High Purity Product: Controlled temperature and solvent conditions minimize side reactions and impurities.
  • Scalability: The process is suitable for industrial scale-up due to its straightforward reaction steps and isolation procedures.

Additional Relevant Synthetic Insights

While the main focus is on this compound, related compounds such as 2-(2-piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride share similar preparation principles involving esterification and chlorination steps. These analogs are synthesized by reacting 2-(2-piperidinyl)ethanol with trichloroacetic acid under catalytic conditions, followed by purification to the hydrochloride salt form.

Furthermore, the preparation of related piperazine derivatives involves careful control of substitution reactions and purification by vacuum distillation to achieve high purity, illustrating the importance of reaction control in piperidine and piperazine chemistry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Conditions Product Form Yield & Purity Notes
Hydroxyethylation Piperidine + Ethylene chlorohydrin 70°C to reflux, in toluene 2-(2-hydroxyethyl)piperidine High conversion, minimal side products
Chlorination Hydroxyethyl piperidine + SOCl2 70-85°C, diluted solvent This compound Precipitation on cooling; high purity
Isolation and Purification Cooling, filtration, drying Ambient to cooling temperatures Solid hydrochloride salt Efficient isolation, suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted piperidines, thiol esters, and alkoxy esters.

    Hydrolysis: The products are 2-(2-Piperidinyl)ethanol and chloroacetic acid.

    Oxidation and Reduction: The products include piperidones and reduced piperidines with various substituents.

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or activation of their function. The overall effect depends on the specific target and the context of its use.

Comparison with Similar Compounds

The following table compares 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride with structurally and functionally related compounds, based on the provided evidence:

Compound Name CAS Number Molecular Formula Molar Mass Key Structural Features Applications/Synthesis Safety Profile
This compound Not explicitly listed C₉H₁₅Cl₂NO₂ (inferred) ~250.1 (calc.) Piperidine (2-position substitution), ethyl ester, chloroacetate group, hydrochloride salt Likely pharmaceutical intermediate; potential alkylating agent for drug synthesis Likely irritant (analog data)
4-Piperidinyl 2-chloroacetate hydrochloride 1220020-42-7 C₇H₁₃Cl₂NO₂ 214.09 Piperidine (4-position substitution), direct chloroacetate ester, hydrochloride salt Intermediate in organic synthesis; used in quaternary ammonium salt preparation Irritant
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 1126-09-6 C₉H₁₇ClNO₂ 207.69 Piperidine (4-position substitution), ethyl acetate group, hydrochloride salt Pharmaceutical intermediate; modifies lipophilicity for drug delivery Data not available
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride 19395-40-5 C₁₃H₁₈ClNO₂ 255.74 Piperidine (2-position substitution), phenyl group, carboxylic acid, hydrochloride salt Methylphenidate metabolite; reference standard in drug analysis Data not available
4-Piperidinylmethyl 2-chloroacetate hydrochloride 1219949-58-2 C₈H₁₅Cl₂NO₂ 228.12 Piperidine (4-position substitution), methylene spacer, chloroacetate ester, hydrochloride Alkylating agent for drug modification; enhances molecular flexibility Data not available
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Piperidine (3-methyl, 4-position substitution), ethyl acetate group, hydrochloride salt Tailors pharmacokinetics in drug candidates Data not available

Key Comparative Insights :

Structural Variations: Substitution Position: The 2-piperidinyl vs. 4-piperidinyl substitution (e.g., 2-phenyl-2-piperidinyl vs. 4-piperidinylmethyl) significantly alters steric and electronic properties, affecting reactivity and binding affinity in drug targets . Ester Chain: Ethyl esters (e.g., ethyl 2-(piperidin-4-yl)acetate) enhance lipophilicity compared to methyl esters, influencing membrane permeability .

Synthetic Methods :

  • Chloroacetate esters (e.g., ethyl 2-chloroacetate) are widely used to alkylate amines or amidines under basic conditions (K₂CO₃, KI catalysis) or microwave assistance for higher yields .
  • Piperidine derivatives are often synthesized via cyclization of hydrazides or amidines, followed by HCl acidification to form hydrochloride salts .

Applications: Pharmaceutical Intermediates: Most analogs (e.g., triazine derivatives in ) are intermediates in drug synthesis, leveraging the chloroacetate group’s alkylating capability .

Safety and Handling :

  • Chloroacetate-containing compounds are generally irritants due to reactive α-chloro groups .
  • Quaternary ammonium salts derived from similar esters () may pose higher toxicity risks compared to hydrochloride salts.

Research Findings :

  • Microwave-Assisted Synthesis : highlights that microwave irradiation (90°C, 15 minutes) improves yields (e.g., 66–85%) for chloroacetate-derived triazines compared to conventional methods. This approach could optimize the synthesis of the target compound .
  • Catalytic Efficiency : KI catalysis in enhances nucleophilic substitution efficiency for ethyl 2-chloroacetate, suggesting its utility in piperidine alkylation steps .

Biological Activity

Overview

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a piperidine derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cognitive functions and memory .
  • G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways that are crucial for cellular communication and metabolic processes.
  • Transport Mechanisms : The compound is transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells, which influences its bioavailability and efficacy.

Cellular Effects

  • Cognitive Enhancement : In animal models, low doses of this compound have demonstrated improvements in cognitive function and memory through neurotransmitter modulation.
  • Metabolic Pathways : It interacts with cytochrome P450 enzymes in the liver, leading to the formation of metabolites with distinct biological activities.

Temporal Effects

The stability of this compound under laboratory conditions suggests minimal degradation over time, allowing for consistent experimental results.

Research Applications

The compound serves various roles in scientific research:

  • Medicinal Chemistry : It is utilized as an intermediate in synthesizing pharmaceuticals targeting the central nervous system.
  • Biological Studies : Its structural similarity to biologically active molecules makes it a valuable tool for receptor binding and enzyme inhibition studies.
  • Chemical Synthesis : It acts as a building block for developing complex piperidine derivatives used in drug discovery.

Alzheimer’s Disease

Research indicates that compounds similar to this compound exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. These compounds also show antioxidant properties, enhancing their therapeutic potential against neurodegenerative diseases .

Cancer Therapy

A study highlighted that certain piperidine derivatives demonstrate anticancer activity by inducing apoptosis in cancer cell lines. The structural features of these compounds, including three-dimensional conformations, enhance their binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

Activity Description
Acetylcholinesterase InhibitionIncreases acetylcholine levels; enhances cognitive functions
Modulation of GPCRsInfluences cell signaling pathways
Anticancer ActivityInduces apoptosis; improves binding to cancer-related proteins
Alzheimer’s Disease TreatmentDual inhibition of AChE and BuChE; antioxidant properties

Q & A

Q. Basic Synthesis: What are the common synthetic routes for 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-chloroacetic acid (or its activated ester) and 2-(2-piperidinyl)ethanol. A two-step approach is often employed:

Esterification: React 2-chloroacetic acid with a chloro-acetylating agent (e.g., thionyl chloride) to form 2-chloroacetyl chloride.

Coupling: Combine 2-(2-piperidinyl)ethanol with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the ester, followed by HCl treatment to yield the hydrochloride salt .
Key Considerations:

  • Use anhydrous conditions to minimize hydrolysis of the chloroacetate group.
  • Purification via recrystallization (e.g., using ethanol/ether mixtures) ensures high purity .

Q. Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test bases (e.g., DMAP) to enhance coupling efficiency and reduce side-product formation.
  • Temperature Control: Maintain temperatures between 0–5°C during chloroacetyl chloride addition to suppress thermal decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.
  • Workup: Neutralize excess HCl with sodium bicarbonate before crystallization to avoid salt contamination .
    Data-Driven Example:
ParameterOptimal RangeImpact on Yield
Reaction Temp0–5°C+15% Yield
Base (Triethylamine)1.5 equiv.Reduced side-products

Q. Basic Biological Activity: What potential biological targets are associated with this compound?

Methodological Answer:
The piperidine ring and chloroacetate moiety suggest interactions with:

  • Neurological Targets: Piperidine derivatives often modulate nicotinic acetylcholine receptors (nAChRs) or monoamine transporters .
  • Enzyme Inhibition: The chloroacetate group may act as a reactive electrophile, covalently modifying enzymes (e.g., esterases or proteases) .
    Experimental Design:
  • In Silico Docking: Use molecular modeling (e.g., AutoDock) to predict binding affinity for nAChRs .
  • In Vitro Assays: Test inhibition of acetylcholinesterase (Ellman’s method) at varying concentrations .

Q. Advanced Mechanism: How does the structural configuration influence biological interactions?

Methodological Answer:

  • Piperidine Ring Position: The 2-piperidinyl substituent creates steric constraints that may reduce binding to off-target receptors compared to 3- or 4-piperidinyl analogs .
  • Chloroacetate Reactivity: The electron-withdrawing chlorine enhances electrophilicity, promoting nucleophilic attack by serine residues in esterases .
    Case Study:
  • Positional Isomers: Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride shows 3-fold higher nAChR affinity than its 2-piperidinyl counterpart, highlighting positional effects .

Q. Analytical Characterization: What techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; monitor at 210 nm .
  • NMR: Confirm structure via ¹H NMR (D2O): δ 1.4–1.8 (piperidine protons), δ 4.3 (CH2Cl), δ 3.5 (ethyleneoxy group) .
  • Elemental Analysis: Verify Cl content (theoretical: ~15.1%) to confirm hydrochloride salt formation .

Q. Stability Studies: What factors affect stability during storage?

Methodological Answer:

  • Hydrolysis Risk: The chloroacetate ester is prone to hydrolysis in aqueous or basic conditions. Store at pH 4–6 (buffered solutions) and −20°C in desiccated environments .
  • Light Sensitivity: Protect from UV light to prevent radical degradation (validated via accelerated stability testing) .
    Stability Data:
ConditionDegradation Rate (t90)
25°C, dry>12 months
40°C, 75% RH3 months

Q. Data Contradictions: How to resolve discrepancies in reported biological activities of analogs?

Methodological Answer:

  • Structural Re-evaluation: Compare regioisomers (e.g., 2- vs. 4-piperidinyl) using X-ray crystallography to confirm configurations .
  • Assay Standardization: Re-test compounds under uniform conditions (e.g., identical cell lines, buffer pH) to eliminate methodological variability .
    Example:
    A study attributing neuroactivity to a 4-piperidinyl analog may not apply to the 2-piperidinyl derivative due to steric hindrance differences .

Properties

IUPAC Name

2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGCARBGLSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 6
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

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